Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate
Overview
Description
Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The tert-butyl group attached to the pyrrole ring indicates the presence of a bulky substituent, which can influence the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with tert-butyl groups, has been explored in various studies. One approach for synthesizing highly substituted pyrrole-3-carboxylic acid derivatives involves a one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing in situ hydrolysis of tert-butyl esters . Another study describes an optimized large-scale synthesis of a related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines has been reported, which involves a nitrile anion cyclization strategy .
Molecular Structure Analysis
The molecular structure of tert-butyl pyrrole derivatives can be complex due to the presence of multiple substituents. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate has been determined, revealing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . This information can be crucial for understanding the reactivity and interaction of the molecule with other compounds.
Chemical Reactions Analysis
Tert-butyl pyrrole derivatives can undergo various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . Another study reports the synthesis of tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its subsequent reactions with maleic anhydride to form a Diels-Alder endo-adduct, followed by further transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrrole derivatives are influenced by the substituents on the pyrrole ring. The bulky tert-butyl group can affect the solubility, boiling point, and stability of the compound. The regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid takes advantage of the bulky tert-butyl moiety to direct selective substitutions . The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates provides insights into the NMR spectral properties and the conformational equilibrium of these compounds .
Scientific Research Applications
Crystal Structure Analysis
Crystal Structure of 2-tert-Butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one This research compared the structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one with related compounds, focusing on the planarity of the substituted pyrrole rings. The findings contribute to a better understanding of the structural aspects of these chemical compounds (Dazie et al., 2017).
Organocatalyzed Synthesis
tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate This study reveals the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, providing insights into new methods of chemical synthesis and compound characterization (Hozjan et al., 2023).
Novel Synthesis Methods
Regio-selective Synthesis of Novel 1-tert-Butyl-4-nitro-1H-pyrrole-3-carboxylic Acid A novel, regio-selective synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid was developed, highlighting advancements in the field of chemical synthesis (Nguyen et al., 2009).
Diastereoselectivity in Chemical Reactions
5-Hydroxyalkyl Derivatives of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate This research focused on the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction involving 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. The study is significant for understanding stereochemical outcomes in chemical reactions (Vallat et al., 2009).
Continuous Flow Synthesis
One-step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives Demonstrating the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, this study underscores the efficiency of modern chemical synthesis techniques (Herath & Cosford, 2010).
Planarity of Substituted Pyrrole and Furan Rings
Planarity of Substituted Pyrrole and Furan Rings in Complex Molecules This research examined the planarity of pyrrolone and furan rings in specific molecules, providing valuable insights into molecular geometry and interactions (Dazie et al., 2017).
Photocyclodimerization Studies
The 3,3,6,6-Tetramethyl cis-transoid-cis-Photocyclodimer of tert-Butyl 2,5-Dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate Investigating the major photocyclodimer obtained from hexadeuterioacetone-sensitized irradiation of the monomeric tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate, this study contributes to the understanding of photochemical reactions in organic chemistry (Kopf et al., 1998).
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates
This research demonstrates the thermal addition of methyl 1-tert-butylaziridine-2-carboxylate to 1-aryl-3,3,3-trifluoro-1-propynes, leading to the synthesis of isomeric methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates. The process highlights novel approaches in the synthesis of functionalized pyrroles (Porta et al., 1994).
Reaction with Singlet Oxygen
Singlet Oxygen Reactions of 3-methoxy-2-pyrrole Carboxylic Acid tert-Butyl Esters Exploring the reaction of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, this study provides insights into the synthesis of 5-substituted pyrroles, crucial for developing prodigiosin analogs (Wasserman et al., 2004).
Scalable Synthesis of Pharmacologically Important Intermediates
Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate This paper presents an efficient and scalable synthesis process for a pharmacologically important intermediate, demonstrating significant advancements in the field of medicinal chemistry (Bahekar et al., 2017).
Synthesis of Pulchellalactam
Short Synthesis of Pulchellalactam The study describes a short two-step procedure for synthesizing tert-Butyl 4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, important for the one-step conversion into pulchellalactam (Hermet et al., 2006).
Safety And Hazards
Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful by inhalation, in contact with skin, and if swallowed . It is also classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
properties
IUPAC Name |
tert-butyl 2,3-dihydropyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4,6H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVICHWBECIALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445634 | |
Record name | N-BOC-PYRROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate | |
CAS RN |
73286-71-2 | |
Record name | tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73286-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-BOC-PYRROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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